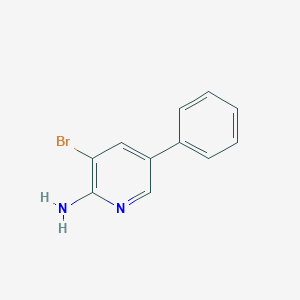

2-Amino-3-bromo-5-phenylpyridine

説明

2-Amino-3-bromo-5-phenylpyridine is an organic compound with the molecular formula C11H9BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

準備方法

Synthetic Routes and Reaction Conditions

2-Amino-3-bromo-5-phenylpyridine can be synthesized through several methods. One common approach involves the bromination of 2-amino-5-phenylpyridine. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 3-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

2-Amino-3-bromo-5-phenylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

科学的研究の応用

Medicinal Chemistry

Anticancer Research:

One of the prominent applications of 2-amino-3-bromo-5-phenylpyridine is in the development of anticancer agents. Its structural similarity to known mutagens suggests potential activity against cancer cells. Studies have indicated that derivatives of this compound can be designed to target specific pathways involved in tumor growth, particularly through inhibition of kinases involved in cancer progression .

Biological Activity:

Research has shown that compounds derived from this compound exhibit biological activities such as anti-inflammatory and analgesic effects. For instance, modifications to the pyridine ring can enhance potency and selectivity for specific biological targets, making it a valuable scaffold in drug discovery .

Organic Synthesis

Synthesis of Heterocycles:

this compound serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of imidazole and other nitrogen-containing heterocycles, which are crucial in pharmaceuticals . The compound can undergo nucleophilic substitutions and cyclization reactions, facilitating the creation of complex molecular architectures.

Table 1: Synthetic Applications of this compound

| Reaction Type | Product Example | Reference |

|---|---|---|

| Nucleophilic Substitution | Imidazole derivatives | |

| Cyclization | Pyridinylimidazoles | |

| Formation of Azoles | Various azole derivatives |

Environmental Chemistry

Mutagenicity Studies:

Given its structure, this compound has been studied for its mutagenic properties. Research indicates that it may contribute to the formation of harmful byproducts during pyrolysis processes, similar to other heterocyclic amines. Understanding its behavior under various conditions is essential for assessing environmental risks associated with its use .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of a series of pyridine derivatives, including this compound, against various cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity, suggesting a promising avenue for developing new cancer therapeutics .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthetic pathways for producing this compound derivatives highlighted improved yields through novel reaction conditions. This optimization not only increased efficiency but also allowed for greater diversity in product formation, essential for drug discovery efforts .

生物活性

2-Amino-3-bromo-5-phenylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This compound is a precursor in the synthesis of more complex molecules, such as PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which is known for its significant role in cancer research.

Synthesis and Metabolism

The synthesis of this compound is often utilized in the production of labeled compounds for biological studies. For instance, the synthesis of (2-)-PhIP from this compound has been documented, highlighting its metabolic pathways and activation into mutagenic forms in biological systems .

Carcinogenicity

Research indicates that this compound and its derivatives can exhibit carcinogenic properties. In animal studies, the administration of PhIP has shown a correlation with increased incidences of tumors, particularly lymphomas and colon adenocarcinomas. For example, a study involving Fischer 344 rats demonstrated that after being fed a diet containing PhIP, there was a significant increase in the number of colon adenocarcinomas compared to control groups .

Table 1: Summary of Tumor Incidence in Animal Studies

| Study Type | Compound | Dose (mg/kg) | Tumor Type | Observed Incidence |

|---|---|---|---|---|

| Mouse | PhIP | 400 | Lymphoma | Males: 11/35; Females: 26/38 |

| Rat | PhIP | 400 | Colon Adenocarcinoma | 16/29 treated males |

| Rat | PhIP | 500 | Aberrant Crypt Foci | Induced at week 4 |

Mutagenicity

The mutagenic activity of this compound has been substantiated through various assays. In vitro studies have shown that it can induce mutations in bacterial strains such as Salmonella typhimurium and cause DNA strand breaks in mammalian cells . The mechanism involves metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that interact with DNA .

Table 2: Mutagenicity Assays

| Assay Type | Result |

|---|---|

| Salmonella typhimurium | Induced mutations |

| Mammalian cell cultures | DNA strand breaks observed |

| Bone marrow cells (in vivo) | Increased chromosomal aberrations |

Case Studies

Several case studies have highlighted the implications of exposure to compounds derived from this compound. One notable study involved feeding mice with varying doses of PhIP, resulting in significant tumor development over time. The first lymphoma was detected at approximately day 236 in treated females, indicating a delayed but potent carcinogenic effect .

Example Case Study

In a long-term study involving mice:

- Objective : To evaluate the carcinogenic potential of PhIP.

- Method : Mice were administered varying doses via diet.

- Findings : Higher incidences of lymphomas were recorded compared to controls. The study concluded that dietary exposure to PhIP significantly increases cancer risk.

特性

IUPAC Name |

3-bromo-5-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-6-9(7-14-11(10)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZYIWJKSVYWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391281 | |

| Record name | 2-Amino-3-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107351-80-4 | |

| Record name | 2-Amino-3-bromo-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。